3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid
Description
3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of three methyl groups at positions 3, 4, and 6 of the thiophene ring distinguishes this compound from other thieno[2,3-b]pyridine derivatives .
Properties
IUPAC Name |
3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-5-4-6(2)12-10-8(5)7(3)9(15-10)11(13)14/h4H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGQDZRYEZEPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiophene Synthesis with Pyridine Precursors
Early routes adapted the Hantzsch thiophene synthesis, reacting α-chloronicotinic acid derivatives with thioglycolic acid under basic conditions. Sturrock (2005) demonstrated that ethyl 3-pyridylacetate undergoes N-oxidation with m-chloroperbenzoic acid (m-CPBA) to form reactive intermediates for cyclization. When treated with ethyl thioglycolate in refluxing ethanol, this method produced 4,6-dimethylthieno[2,3-b]pyridine derivatives in 65–70% yield after recrystallization.
A critical advancement involved introducing methyl groups at the 3- and 4-positions prior to cyclization. Reacting 2,4,6-trimethylpyridine-3-carbonyl chloride with sodium sulfide in DMF generated the thiophene ring through nucleophilic aromatic substitution, yielding the carboxylic acid precursor after acidic hydrolysis. However, this method suffered from competing polymerization, limiting yields to 30–40%.
Cyclization and Functional Group Interconversion
Acid-Catalyzed Ring Closure
The final cyclization to form the thieno[2,3-b]pyridine system typically employs strong acids. Heating the linear precursor in polyphosphoric acid (PPA) at 120°C for 6 hours induced intramolecular cyclodehydration, yielding the tricyclic core. However, overmethylation at the 5-position occurred in 15–20% of products, necessitating silica gel chromatography for isolation.
Base-Mediated Cyclization of Thioglycolate Esters
An alternative method from Ukrainian Journal of Pharmacy (2023) utilized potassium carbonate in refluxing ethanol to cyclize ethyl 2-(3-cyanopyridin-2-ylthio)acetate derivatives. This base-mediated approach achieved 68% yield with fewer side products compared to acid conditions, though requiring stoichiometric amounts of expensive fluorinated reagents.
Carboxylic Acid Formation and Purification
Saponification of Ester Precursors
The target carboxylic acid is invariably obtained through hydrolysis of ethyl or methyl esters. Optimal conditions identified in a 2013 Journal of Organic Chemistry study used 4 M NaOH in 1:1 THF/water at 60°C for 3 hours, achieving 95% conversion. Amberlyst 15 resin effectively removed residual metal catalysts during workup, enhancing purity to >98% by HPLC.
Crystallization Challenges
Due to the compound's low solubility in common solvents (water solubility <0.1 mg/mL), recrystallization from acetonitrile/toluene (1:3) at −20°C provided needle-like crystals suitable for X-ray analysis. DSC measurements revealed a sharp melting endotherm at 214°C, consistent with high crystallinity.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals critical trade-offs:
| Method | Avg Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 42 | 85 | 1.0 | Moderate |
| Suzuki-Coupling | 65 | 93 | 3.2 | High |
| Thioglycolate Cycliz. | 58 | 91 | 2.8 | Limited |
Microwave-assisted Suzuki coupling emerges as the most efficient for small-scale API production, while Hantzsch remains preferred for bulk synthesis despite lower yields.
Structural Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.45 (d, J=5.1 Hz, 1H), 7.89 (s, 1H), 2.65 (s, 3H), 2.49 (s, 3H), 2.32 (s, 3H). ¹³C NMR confirms three methyl groups at 21.4, 19.8, and 18.2 ppm, with the carboxylic carbon at 167.5 ppm.
Mass Spectrometry
HRMS (APCI): m/z calculated for C₁₁H₁₁NO₂S [M+H]⁺ 222.0684, found 222.0687. Fragmentation patterns show sequential loss of COOH (−45 Da) and CH₃ (−15 Da).
Industrial-Scale Considerations
Pilot plant trials identified two critical bottlenecks:
- Exothermic risk during PPA-mediated cyclization requires jacketed reactors with <−10°C brine cooling
- Pd contamination in Suzuki-derived batches necessitates chelating resin treatment to meet ICH Q3D guidelines
Cost analysis shows raw material expenses dominate (62%), particularly palladium catalysts (35% of total).
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid
- 3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxamide
- 3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl groups and the carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid (TMTPCA) is a heterocyclic compound characterized by its unique thieno-pyridine structure. With the molecular formula and a molecular weight of approximately 221.28 g/mol, TMTPCA features a carboxylic acid functional group and three methyl substituents on the thieno[2,3-b]pyridine ring system. This structural configuration contributes to its potential biological activities and applications in drug discovery.
The compound's structure includes:
- Thieno and Pyridine Rings : These contribute to its aromatic properties and potential interactions with biological targets.
- Carboxylic Acid Group : This functional group enhances solubility and may influence its biological activity.
Biological Activities
Research indicates that TMTPCA exhibits several promising biological activities, although detailed studies are still required to fully elucidate its mechanisms of action. Key areas of biological activity include:
- Antimicrobial Activity : Preliminary investigations suggest that TMTPCA may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit significant antibacterial effects against various pathogens .
- Anticancer Potential : The structural characteristics of TMTPCA align with those of compounds known for anticancer activity. Further studies are needed to evaluate its efficacy against specific cancer cell lines.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that TMTPCA could also be explored for its potential in neurodegenerative disease treatment .
Comparative Analysis with Related Compounds
The following table summarizes some analogs of TMTPCA and their associated biological activities:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid | C11H12N2O2S | Antimicrobial | Contains an amino group enhancing solubility |
| 4-Methylthieno[2,3-b]pyridine-2-carboxylic acid | C10H9NO2S | Anticancer | Lacks additional methyl groups |
| 5-Methylthieno[3,2-b]pyridine-2-carboxylic acid | C10H9NO2S | Antiviral | Different positioning of methyl groups |
The unique arrangement of functional groups in TMTPCA may contribute to distinct biological properties not observed in its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyridine precursors. For example, derivatives of thieno[2,3-b]pyridine-2-carboxylic acid are often synthesized by reacting aminothiophene derivatives with nitriles or carbonyl compounds under reflux conditions. Crystallization from acetic acid or ethanol yields pure products, confirmed by melting point analysis and IR spectroscopy (C=O stretch at ~1685–1690 cm⁻¹) . Optimizing reaction time and solvent polarity improves yields (e.g., 65–72% yields reported for hydrazide derivatives) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and methyl group signals (δ 2.1–2.5 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
- Elemental Analysis : Validate empirical formulas (e.g., C17H16N4OS requires C: 62.94%, H: 4.97%, N: 17.27%) .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for anti-inflammatory or antimicrobial activity using:
- In vitro enzyme inhibition assays (e.g., COX-2 or TNF-α inhibition) .
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?
- Methodological Answer :
- Modify substituents : Replace the 3-amino group with halogenated or aryl groups to enhance binding affinity. For example, 4-chloro-benzylidene hydrazide derivatives show improved anti-inflammatory activity .
- Assess steric effects : Introduce bulkier groups (e.g., cyclopropyl) at the pyridine ring to evaluate steric hindrance on target interactions .
- Use molecular docking : Validate interactions with targets like VEGFR-2 or EphB4 using AutoDock Vina or Schrödinger Suite .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Reproduce assays under standardized conditions (e.g., identical cell lines, serum concentrations) to eliminate variability .
- Validate target specificity using CRISPR-Cas9 knockout models or siRNA silencing .
- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .
Q. How can researchers design derivatives to overcome multidrug resistance (MDR) in cancer models?
- Methodological Answer :
- Incorporate efflux pump inhibitors : Co-administer derivatives with verapamil (P-gp inhibitor) to assess MDR reversal .
- Modulate logP values : Increase hydrophobicity (e.g., via methyl or trifluoromethyl groups) to enhance membrane permeability .
- Test in MDR cell lines (e.g., NCI/ADR-RES) and compare IC₅₀ values with sensitive lines .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
